molecular formula C11H15ClN2O2 B6225895 2-(3-nitrophenyl)piperidine hydrochloride CAS No. 2770359-10-7

2-(3-nitrophenyl)piperidine hydrochloride

Cat. No. B6225895
CAS RN: 2770359-10-7
M. Wt: 242.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrophenyl)piperidine hydrochloride, commonly referred to as NPPH, is an organic compound that has been used in a variety of scientific applications. NPPH is an aromatic amine that is used as a reagent in the synthesis of compounds and as a catalyst in various chemical reactions. NPPH is also used in the preparation of pharmaceuticals, as a catalyst for organic reactions, and as a reagent for the preparation of organic compounds. The structure of NPPH consists of a nitrogen atom and two phenyl groups connected to a piperidine ring. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NPPH.

Scientific Research Applications

NPPH has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, as a reagent for the preparation of organic compounds, and as a reagent in the synthesis of compounds. It has also been used in the preparation of pharmaceuticals, as well as in the synthesis of organic materials. NPPH has also been used for the determination of the concentration of amino acids and peptides in biological samples.

Mechanism of Action

NPPH acts as a catalyst in organic reactions by promoting the formation of a nucleophile, which is an atom or molecule that can donate electrons to form a covalent bond with another atom or molecule. NPPH also acts as a reagent in the synthesis of compounds by promoting the formation of a covalent bond between two molecules. NPPH also has the ability to form a hydrogen bond with other molecules, which can facilitate the formation of other covalent bonds.
Biochemical and Physiological Effects
NPPH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including cytochrome P450 enzymes and nitric oxide synthase. NPPH has also been shown to increase the production of nitric oxide, which is a molecule involved in the regulation of cellular processes. In addition, NPPH has been shown to have anti-inflammatory and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

NPPH has several advantages when used in laboratory experiments. It is an inexpensive and readily available reagent, and it is relatively easy to handle. NPPH is also a highly stable compound, and it is not easily degraded in the presence of light or oxygen. However, NPPH is also a toxic compound, and it should be handled with care. In addition, NPPH is not soluble in water, and it should be used in an aqueous medium.

Future Directions

NPPH has the potential to be used in a variety of future applications. It could be used as a catalyst in the synthesis of organic compounds and materials, as well as in the preparation of pharmaceuticals. In addition, it could be used as a reagent for the determination of the concentration of amino acids and peptides in biological samples. In addition, NPPH could be used in the development of new drugs and therapies, as well as in the development of new catalysts and reagents.

Synthesis Methods

NPPH is synthesized through the condensation of 3-nitrophenol and piperidine. This reaction is catalyzed by an acid, typically hydrochloric acid. The reaction is conducted in an aqueous medium, usually at a temperature of 80-90°C. The reaction proceeds at a rate of approximately 1 mole of piperidine per mole of 3-nitrophenol. The reaction is complete when the reaction mixture is cooled to room temperature and the NPPH is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-nitrophenyl)piperidine hydrochloride involves the reaction of 3-nitrobenzaldehyde with piperidine followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "3-nitrobenzaldehyde", "piperidine", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and piperidine (1.2 equiv) in ethanol and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction with hydrochloric acid and filter the resulting precipitate.", "Step 4: Wash the precipitate with ethanol and dry to obtain 2-(3-nitrophenyl)piperidine as a yellow solid.", "Step 5: Dissolve the product in hydrochloric acid and recrystallize to obtain 2-(3-nitrophenyl)piperidine hydrochloride as a white solid." ] }

CAS RN

2770359-10-7

Product Name

2-(3-nitrophenyl)piperidine hydrochloride

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.